8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline
説明
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-24(20-8-6-18(7-9-20)15-27-14-12-25-17-27)28-13-10-21(16-28)30-22-5-1-3-19-4-2-11-26-23(19)22/h1-9,11-12,14,17,21H,10,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJLOYSANGNLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the imidazole derivative and the quinoline derivative, followed by their coupling under specific conditions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield an imidazole N-oxide, while reduction of the carbonyl group may yield an alcohol derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the imidazole and quinoline moieties suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. The imidazole ring is a common pharmacophore in many drugs, and the quinoline moiety is known for its antimalarial and anticancer properties.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart specific properties that are useful in various industrial applications.
作用機序
The mechanism of action of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring could coordinate with metal ions in enzymes, while the quinoline moiety could intercalate with DNA or interact with other biomolecules.
類似化合物との比較
Similar Compounds
8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline: This compound is unique due to its combination of imidazole, quinoline, and pyrrolidine moieties.
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with an alcohol group instead of a methanone.
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone.
Uniqueness
The uniqueness of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline lies in its specific combination of functional groups, which may impart unique chemical and biological properties
生物活性
The compound 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline is a synthetic derivative that combines quinoline and imidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a quinoline core linked to an imidazole-containing side chain. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many quinoline derivatives have been shown to possess significant antibacterial and antifungal properties.
- Anticancer Activity : Compounds with quinoline structures have demonstrated efficacy against various cancer cell lines.
- Antimalarial Activity : Some derivatives are effective against Plasmodium falciparum, the causative agent of malaria.
- Anti-inflammatory Properties : Certain compounds inhibit nitric oxide production and other inflammatory mediators.
The biological activity of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as kinases or proteases.
- Interference with DNA/RNA Synthesis : Quinoline derivatives can intercalate into DNA or inhibit topoisomerases, disrupting nucleic acid synthesis.
- Modulation of Signal Transduction Pathways : The compound may affect pathways involved in cell proliferation and apoptosis.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of similar quinoline derivatives, providing insights into the potential activity of 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline.
Table 1: Summary of Biological Activities of Quinoline Derivatives
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| MDPTQ | Antimalarial | 0.014 - 5.87 | |
| Hybrid Imidazole/Quinoline | Anticancer (A498) | Not specified | |
| Pyrazolo[4,3-c]quinoline | Anti-inflammatory | Equivalent to control |
Case Studies
- Antimalarial Activity : A study on related quinoline derivatives revealed that certain compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating strong antimalarial potential .
- Anticancer Efficacy : Research on hybrid imidazole/quinoline derivatives showed promising results against renal cancer (A498), with one compound exhibiting selective cytotoxicity .
- Anti-inflammatory Effects : Other studies demonstrated that pyrazolo[4,3-c]quinolines significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting potential for treating inflammatory conditions .
Q & A
What are the key considerations in designing a synthesis pathway for 8-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}pyrrolidin-3-yl)oxy]quinoline?
Level: Basic
Answer:
The synthesis pathway should prioritize modular assembly of the quinoline core, pyrrolidine linker, and imidazole-containing benzoyl moiety. Key steps include:
- Coupling Reactions: Use Suzuki-Miyaura or Buchwald-Hartwig couplings to integrate aromatic substituents (e.g., imidazole-methylbenzoyl groups) .
- Oxygen Linker Formation: Employ nucleophilic substitution (e.g., pyrrolidin-3-ol reacting with halogenated quinoline derivatives) under controlled pH and temperature (60–80°C) .
- Purification: Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates .
Example Reaction Conditions Table:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization |
|---|---|---|---|---|
| Imidazole-Benzoyl Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 80°C | 65–75% |
| Pyrrolidine-O-Quinoline Linkage | NaH, DMF | THF | 60°C | 70–85% |
Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
Level: Basic
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., imidazole protons at δ 7.5–8.0 ppm, quinoline aromatic signals) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-Ray Diffraction: Resolves stereochemistry of the pyrrolidine ring and confirms spatial arrangement of substituents (orthorhombic crystal system observed in analogous compounds) .
How can solubility challenges be addressed during in vitro biological assays?
Level: Basic
Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain solubility without cytotoxicity .
- Lipid-Based Formulations: Incorporate cyclodextrins or liposomes for hydrophobic quinoline derivatives .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl, carboxyl) to the benzoyl or pyrrolidine moieties .
What are common side reactions during synthesis, and how are they mitigated?
Level: Basic
Answer:
- Imidazole Ring Oxidation: Occurs under strong acidic/oxidizing conditions. Mitigation: Use inert atmospheres (N₂/Ar) and mild oxidizing agents (e.g., MnO₂) .
- Ester Hydrolysis: Observed in aqueous basic conditions. Mitigation: Limit reaction time and employ anhydrous solvents .
- Byproduct Table:
| Side Reaction | Byproduct | Mitigation Strategy |
|---|---|---|
| Quinoline N-Oxidation | Quinoline N-oxide | Avoid peroxide solvents |
| Pyrrolidine Ring Opening | Linear amine derivatives | Control reaction pH (<9) |
How can researchers address conflicting spectroscopic data when characterizing stereochemistry?
Level: Advanced
Answer:
- Dynamic NMR Experiments: Detect rotational barriers in pyrrolidine/benzoyl groups (e.g., variable-temperature NMR to resolve diastereotopic protons) .
- Computational Modeling: Compare experimental NOESY correlations with DFT-calculated structures (e.g., Gaussian 16, B3LYP/6-31G*) .
- Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
What computational strategies predict biological target interactions for this compound?
Level: Advanced
Answer:
- Molecular Docking (AutoDock Vina): Screen against kinase or GPCR targets (e.g., imidazole moiety binding to histidine residues in active sites) .
- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories (e.g., quinoline-pyrrolidine flexibility affecting target affinity) .
- Pharmacophore Modeling (MOE): Map essential features (e.g., hydrogen bond acceptors in quinoline ring) .
How does chirality at the pyrrolidine-3-position influence bioactivity?
Level: Advanced
Answer:
- Enantioselective Synthesis: Use chiral catalysts (e.g., Jacobsen’s Co-salen for epoxide ring-opening) to obtain R/S isomers .
- Biological Assays: Compare IC₅₀ values for enantiomers (e.g., R-configuration showing 10-fold higher kinase inhibition than S) .
- SAR Table:
| Stereochemistry | Target (e.g., EGFR Kinase) | IC₅₀ (nM) |
|---|---|---|
| R | Wild-type EGFR | 12 ± 2 |
| S | Wild-type EGFR | 150 ± 20 |
What green chemistry approaches optimize synthesis sustainability?
Level: Advanced
Answer:
- Solvent Replacement: Substitute DMF with cyclopentyl methyl ether (CPME) or bio-based solvents .
- Catalyst Recycling: Recover Pd nanoparticles via magnetic separation (e.g., Fe₃O₄@SiO₂-Pd) .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and energy use .
How is compound stability evaluated under physiological conditions?
Level: Advanced
Answer:
- Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC .
- Metabolite Identification: Use LC-MS/MS to detect oxidation products (e.g., quinoline N-oxide) in liver microsomes .
What strategies resolve contradictions in reported biological activity data?
Level: Advanced
Answer:
- Assay Standardization: Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
- Meta-Analysis: Pool data from independent studies (e.g., Bayesian regression to account for batch effects) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
